Imipramine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

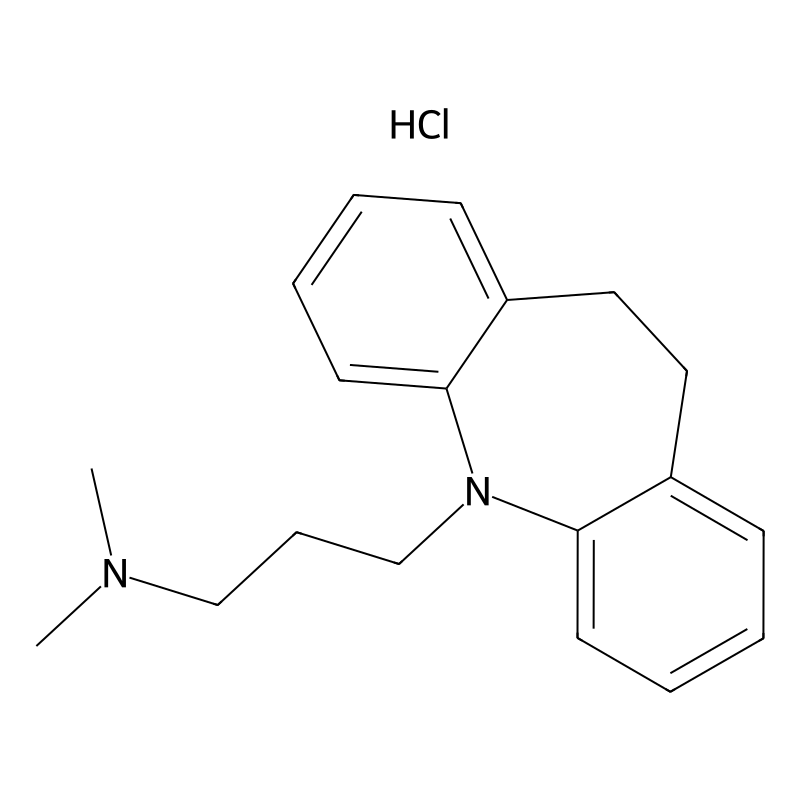

SMILES

solubility

Synonyms

Canonical SMILES

Imipramine Hydrochloride (CAS 113-52-0) is a prototypical tertiary tricyclic antidepressant (TCA) and a widely utilized pharmacological reference standard. Structurally comprising a dibenzazepine core, it functions as a potent, mixed inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET) [1]. In procurement and laboratory settings, the hydrochloride salt form is strictly prioritized over the free base due to its highly favorable aqueous solubility (approximately 50 mg/mL) and stability . This distinct physicochemical and pharmacodynamic profile makes it an essential baseline compound for in vivo behavioral models, transporter binding assays, and formulation research.

Substituting Imipramine Hydrochloride with closely related TCAs or its active metabolite, desipramine, fundamentally alters experimental outcomes due to divergent pharmacodynamic and physicochemical profiles. While imipramine is a mixed SERT/NET inhibitor with a preference for SERT, desipramine is highly selective for NET and exhibits much weaker SERT affinity[1]. Furthermore, substituting the hydrochloride salt with imipramine free base severely limits aqueous formulation capabilities, as the free base has an intrinsic aqueous solubility of merely 14 μg/mL [2]. Finally, replacing it with amitriptyline introduces significantly higher cardiotoxic liabilities, confounding safety pharmacology and chronic behavioral assays [3].

Pharmacodynamic Selectivity: Imipramine vs. Desipramine

In human transporter radioligand binding assays, imipramine demonstrates a mixed inhibition profile with a preference for the serotonin transporter (SERT Ki = 1.3–1.4 nM) over the norepinephrine transporter (NET Ki = 20–37 nM). In contrast, its active metabolite desipramine is highly selective for NET (Ki = 0.63–3.5 nM) and exhibits weak SERT affinity (Ki = 17.6–163 nM) [1]. This significant divergence in monoamine transporter selectivity dictates that the two compounds cannot be used interchangeably in neuropharmacological models.

| Evidence Dimension | Transporter Binding Affinity (Ki) |

| Target Compound Data | Imipramine (SERT Ki = 1.3–1.4 nM; NET Ki = 20–37 nM) |

| Comparator Or Baseline | Desipramine (SERT Ki = 17.6–163 nM; NET Ki = 0.63–3.5 nM) |

| Quantified Difference | Imipramine provides potent dual SERT/NET inhibition, whereas desipramine is highly NET-selective. |

| Conditions | Human transporter radioligand binding assays |

Imipramine must be selected over desipramine when research requires simultaneous, potent modulation of both serotonin and norepinephrine pathways rather than isolated noradrenergic inhibition.

Aqueous Solubility and Formulation: Hydrochloride Salt vs. Free Base

The selection of the salt form is critical for aqueous processability. Imipramine hydrochloride exhibits an aqueous solubility of approximately 50 mg/mL , whereas the imipramine free base has an intrinsic aqueous solubility of merely 14 μg/mL at 25 °C [1]. This represents a greater than 3,500-fold difference in water solubility, heavily favoring the hydrochloride salt for the preparation of high-concentration dosing solutions and hydrophilic formulations without the requirement of organic cosolvents.

| Evidence Dimension | Aqueous Intrinsic Solubility |

| Target Compound Data | Imipramine Hydrochloride (~50 mg/mL) |

| Comparator Or Baseline | Imipramine Free Base (~14 μg/mL) |

| Quantified Difference | >3,500-fold higher aqueous solubility for the hydrochloride salt |

| Conditions | Aqueous media at 25 °C |

Procurement of the hydrochloride salt is strictly required for formulating high-concentration aqueous dosing solutions for in vivo administration, eliminating the need for complex cosolvents.

In Vivo Safety and Cardiotoxicity: Imipramine vs. Amitriptyline

While both imipramine and amitriptyline are tertiary amine TCAs, their off-target safety profiles differ significantly. Epidemiological and toxicological data indicate that amitriptyline contributes to double the unexpected death rate due to cardiotoxic complications compared to imipramine [1]. For chronic in vivo behavioral studies or safety pharmacology models, this elevated cardiotoxic liability makes amitriptyline a less stable baseline, establishing imipramine as the preferred reference compound to minimize premature subject loss from cardiovascular events.

| Evidence Dimension | Cardiotoxic Complication Rate |

| Target Compound Data | Imipramine (Baseline tertiary TCA toxicity) |

| Comparator Or Baseline | Amitriptyline (2-fold higher unexpected death rate) |

| Quantified Difference | Amitriptyline exhibits double the unexpected death rate due to cardiotoxic complications compared to imipramine. |

| Conditions | Clinical toxicology and epidemiological analysis |

Imipramine provides a safer baseline for chronic in vivo models requiring a tertiary TCA, minimizing premature subject loss from off-target cardiotoxic events associated with amitriptyline.

In Vivo Behavioral Pharmacology Models

Due to its well-characterized mixed SERT/NET inhibition and high aqueous solubility (50 mg/mL), imipramine hydrochloride is heavily procured as a positive control in the Forced Swim Test (FST) and Tail Suspension Test (TST). Its solubility allows for straightforward intraperitoneal (IP) injection formulations without confounding organic solvents .

Reference Standard in Transporter Binding Assays

Imipramine's distinct affinity profile (SERT Ki = 1.3–1.4 nM; NET Ki = 20–37 nM) makes it an essential reference standard in competitive radioligand binding assays for evaluating novel monoamine reuptake inhibitors, particularly when dual modulation is the target [1].

Physicochemical and Amphiphilic Drug Research

As a cationic amphiphilic drug, imipramine hydrochloride is widely utilized in physicochemical studies examining pH-dependent solubility, self-aggregation, and critical micelle concentration (CMC). Its >3,500-fold solubility advantage over the free base makes it the mandatory form for aqueous phase equilibrium studies[2].

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

FDA Medication Guides

TABLET;ORAL

SPECGX LLC

06/29/2017

TOFRANIL

Use Classification

General Manufacturing Information

Dates

Hippocampal monoamine changes in the Flinders sensitive line rat: A case for the possible use of selective α

Brian H Harvey, Madeleine M Uys, Francois P Viljoen, Mohammed Shahid, Quixi Sonntag, Leith C R MeyerPMID: 33529845 DOI: 10.1016/j.rvsc.2021.01.013

Abstract

Non-selective α-adrenoreceptor (AR) stimulation delivers favourable sedative, analgesic, muscle relaxant and anxiolytic actions in companion animals, but is associated with cardiovascular and respiratory side effects. Anxiety conditions underscore monoamine disturbances amenable to α

-AR modulation. We investigated sub-chronic (14 day s.c.) treatment with the selective α

-AR antagonist, ORM-10921 (0.03, 0.1, 0.3 mg/kg/d) on hippocampal noradrenaline (NA), dopamine (DA), serotonin (5-HT) and their turnover levels in stress sensitive Flinders Sensitive Line (FSL) rats versus Flinders Resistant Line (FRL) controls, using high performance liquid chromatography. The effects of ORM-10921 were compared to the non-selective α

-AR antagonist, idazoxan (IDAZ; 3 mg/kg/d), and to imipramine (IMI; 15 mg/kg/d), a reference antidepressant in this model. FSL rats displayed significantly reduced 5-HT (p = 0.03) and DA (p = 0.02) levels vs. FRL controls, while NA levels showed a similar trend. ORM-10921 significantly increased NA (all doses p ≤ 0.02), 5-HT (0.1 and 0.3 mg/kg p ≤ 0.03) and DA levels (all doses p ≤ 0.03), which correlated with decreased monoamine turnover. In contrast, IDAZ significantly elevated NA (p < 0.005) and DA (p < 0.004) but not 5-HT levels. IMI also significantly increased 5-HT (p < 0.009), with a tendency to increase NA (p = 0.09) but not DA. ORM-10921 exerts similar albeit broader effects on hippocampal monoamines than IDAZ, explaining earlier established efficacy associated with α

-AR antagonism in animal models of depression and cognitive dysfunction. These and the current studies encourage application of ORM-10921 in depression in humans, as well as raise the intriguing possibility that selective α

-AR antagonists may be beneficial in anxiety and stress-related disorders in companion animals. Both warrant further study.

An approach to evaluate metabolite-related phototoxicity with combined use of photochemical properties and skin deposition

Yoshiki Seto, Ryo Tonami, Yosuke Iyama, Hideyuki Sato, Satomi OnouePMID: 34265374 DOI: 10.1016/j.toxlet.2021.07.007

Abstract

Some chemicals have been reported to cause metabolite-related phototoxicity, and this study aimed to verify the applicability of photosafety assessment based on photochemical and pharmacokinetic properties to evaluate the metabolite-related phototoxicity risk. The phototoxic risk of imipramine (IMI) and its metabolite, desipramine (DMI), was evaluated by photochemical and pharmacokinetic analyses. IMI and DMI were found to have similar photoreactivities based on the generation of reactive oxygen species. The skin concentrations of IMI and DMI reached maximal levels at approximately 1 and 4 h, respectively, after oral administration of IMI (10 mg/kg), and DMI showed high skin deposition compared with IMI. According to the results, DMI was identified as a contributor to phototoxicity induced by orally-taken IMI. In in vivo phototoxicity testing, ultraviolet A irradiation from 3 to 6 h after oral administration of IMI (100 mg/kg) caused more potent phototoxic reactions compared with that from 0 to 3 h, and DMI yielded by metabolism of IMI would be associated with phototoxic reactions caused by orally-administered IMI. In addition to the data on IMI, a parent chemical, photochemical and pharmacokinetic profiling of its metabolite, DMI, led to reliable phototoxicity prediction of orally-administered IMI. Thus, characterization of the photosafety of metabolites would generate reliable information on the phototoxicity risk of parent chemicals, and the proposed strategy may facilitate comprehensive photosafety assessment of drug candidates in pharmaceutical development.Short-Course Treatment With Imipramine Entrapped in Squalene Liposomes Results in Sterile Cure of Experimental Visceral Leishmaniasis Induced by Antimony Resistant

Sandip Mukherjee, Supratim Pradhan, Souradeepa Ghosh, Shyam Sundar, Shantanabha Das, Budhaditya Mukherjee, Syamal RoyPMID: 33240825 DOI: 10.3389/fcimb.2020.595415

Abstract

Previously we have shown that long term oral treatment of tricyclic-antidepressant-drug, imipramine, against experimental visceral leishmaniasis, results in clearance of organ parasites, regardless of input infection, either with antimony-sensitive (Sb) or antimony-resistant (Sb

)

(LD) clinical isolates. Although continuous imipramine monotherapy for 28 days (5 mg/kg) results in significant clearance of organ parasites in both Sb

and Sb

LD infected hamsters, the dose for the sterile parasite clearance from visceral organ is comparatively higher (10 mg/kg) and shows signs of toxicity. Hence, to reduce the toxicity, we encapsulated imipramine in squalene-phosphatidylcholine (SP) liposome (Lip-Imi) and tested its efficacy for a short-course treatment (10 days) in the animal model of visceral leishmaniasis. We observed a significant reduction of hepatic toxicity coupled with sterile parasite clearance in case of this short-course treatment of Lip-Imi, which is absent with free Imi treatment. This also correlates with significant increase in serum availability of imipramine in case of Lip-Imi treatment due to sustained release. Clearance of parasite was coupled with the polarization of antileishmanial immune repertoire from Th2 to Th1 after treatment with Lip-Imi in both Sb

LD and Sb

LD infected mouse models of LD infection. This study showed that imipramine is effective against both Sb

LD and Sb

LD at a significantly lower dose with reduced time course of treatment without any toxic side effects, when encapsulated in SP-liposome. Thus, the drug has the potential to be repurposed for the treatment of Kala-azar.

Antidepressant treatment is associated with epigenetic alterations of Homer1 promoter in a mouse model of chronic depression

Lu Sun, Rikst-Nynke Verkaik-Schakel, Knut Biber, Torsten Plösch, Tsvetan SerchovPMID: 33128940 DOI: 10.1016/j.jad.2020.10.040

Abstract

Understanding the neurobiology of depression and the mechanism of action of therapeutic measures is currently a research priority. We have shown that the expression of the synaptic protein Homer1a correlates with depression-like behavior and its induction is a common mechanism of action of different antidepressant treatments. However, the mechanism of Homer1a regulation is still unknown.We combined the chronic despair mouse model (CDM) of chronic depression with different antidepressant treatments. Depression-like behavior was characterized by forced swim and tail suspension tests, and via automatic measurement of sucrose preference in IntelliCage. The Homer1 mRNA expression and promoter DNA methylation were analyzed in cortex and peripheral blood by qRT-PCR and pyrosequencing.

CDM mice show decreased Homer1a and Homer1b/c mRNA expression in cortex and blood samples, while chronic treatment with imipramine and fluoxetine or acute ketamine application increases their level only in the cortex. The quantitative analyses of the methylation of 7 CpG sites, located on the Homer1 promoter region containing several CRE binding sites, show a significant increase in DNA methylation in the cortex of CDM mice. In contrast, antidepressant treatments reduce the methylation level.

Homer1 expression and promotor methylation were not analyzed in different blood cell types. Other CpG sites of Homer1 promoter should be investigated in future studies. Our experimental approach does not distinguish between methylation and hydroxymethylation.

We demonstrate that stress-induced depression-like behavior and antidepressant treatments are associated with epigenetic alterations of Homer1 promoter, providing new insights into the mechanism of antidepressant treatment.

Co-administration of imipramine and doxorubicin reduces the survival rate and body weight of mice

A Alhowail, S Chigurupati, R Elgharabawy, M AldubayanPMID: 33378049 DOI: 10.26355/eurrev_202012_24202

Abstract

Doxorubicin (DOX) is a chemotherapeutic agent widely used to treat cancers, particularly breast cancer. DOX has side effects, including cardiotoxicity, hepatotoxicity, and nephrotoxicity. Imipramine is an antidepressant that increases the release of neurotransmitters. This study aimed to investigate the effect of co-administration of imipramine and DOX on DOX-induced toxicity.Forty female mice (10-12-weeks-old, 30-38 g) were divided into four groups (n = 10 per group). The animals in the control group received a single-dose saline injection. The animals in the DOX group received a single dose of DOX (20 mg/kg) by intraperitoneal (i.p.) injection. The animals in the imipramine group received the drug daily in their drinking water (0.13 mg/mL) for 9 days, starting 1 day before the DOX injection received by the DOX group. The animals in the combination group (DOX+imipramine) received a single dose of DOX (20 mg/kg, i.p. injection), and a daily dose of imipramine in their drinking water (0.13 mg/mL) for 9 days starting 1 day before the DOX injection. The animals were observed daily to record mortality, and their body weights were recorded every alternate day.

DOX treatment increased the rate of mortality compared with that for control animals. Imipramine co-administration with DOX increased the rate of mortality significantly (p < 0.05) compared with DOX treatment alone. The mortality rate in both the control and imipramine-treatment groups was zero. DOX co-administered with imipramine resulted in significantly reduced body weight compared with control animals.

The combination of DOX and imipramine reduced the survival rate of female mice, suggesting that imipramine increases the toxic effects of DOX.

A randomized, controlled trial of a β2-agonist in painful polyneuropathy

Mimmi Gillving, Dyveke Demant, Jakob V Holbech, Sandra Sif Gylfadottir, Flemming W Bach, Troels S Jensen, Nanna B Finnerup, Søren H SindrupPMID: 33181580 DOI: 10.1097/j.pain.0000000000002140

Abstract

Experimental data have suggested that in neuropathic pain, tricyclic antidepressants may work solely through a β2-agonist action. The aim of this study was to test if the β2-agonist terbutaline relieves painful polyneuropathy. The study was a randomized, double-blind, placebo-controlled and active-controlled, 3-way, cross-over trial among patients with painful polyneuropathy. The treatment periods were of 5 weeks' duration and were preceded by 1 week for washout and 1 week for baseline observations. The patients received terbutaline (5-15 mg), imipramine (30-150 mg), or placebo in a random order. Drug doses depended on age and metabolizer status. The change in total pain recorded from ratings in diaries (numeric rating scale [NRS] 0-10) was the primary outcome, and the change in rating of specific pain symptoms (NRS 0-10), patient global impression of change, and sleep disturbance were secondary outcomes. Forty-seven patients were randomized. The median score for total pain changed from NRS 6.4 to 6.1 from baseline to week 5 on terbutaline with an average effect during the treatment period as compared with placebo of 0.13 (95% confidence interval -0.12 to 0.38, P = 0.32). The median score for total pain on imipramine changed from NRS 6.6 to 4.8 with an average effect as compared with placebo of -1.17 (95% confidence interval -1.42 to -0.92, P < 0.001). Secondary outcomes were also unaltered by terbutaline but improved by imipramine. The β2-agonist terbutaline has no effect in painful polyneuropathy. β2-agonism seems not to be an important mechanism of action of tricyclic antidepressants in neuropathic pain.Intermittent repeated stress but not ketamine changes mice response to antidepressants

Milene Borsoi, Luis Eduardo D Nunes, Amanda R Barbosa, Mariana S Lima, Isabelle Medeiros, Mariana A Pranke, Camila B Antonio, Stela M K Rates, Gilda A NevesPMID: 33166638 DOI: 10.1016/j.neulet.2020.135452

Abstract

Discovery of the rapid antidepressant effect of ketamine has been considered one of the most important advances in major depressive disorder treatment. Several studies report a significant benefit to patients that lasts up to 19 days after treatment. However, concerns arise from the long-term use of ketamine, thus a safe and effective strategy for maintaining its antidepressant effect is still necessary. To this end, our work assessed the effects of imipramine and fluoxetine after repeated ketamine treatment in male mice. Ketamine (30 mg/kg/day for 14 days) induced an anti-immobility effect in the forced swimming (FS) paradigm, detected 1 and 3 days after treatment. Seven days after the last ketamine injection, mice received imipramine (20 mg/kg) or fluoxetine (30 mg/kg). Imipramine and fluoxetine did not change mice's immobility time, regardless of the pre-treatment (saline or ketamine). Since both drugs' anti-immobility effect was demonstrated in the classical FS test, we can assume that repeated exposure to intermittent stress inhibited the antidepressant drugs' anti-immobility effects. Moreover, pre-exposure to ketamine did not counteract stress-induced changes in mice response to antidepressants. Since exposure to forced swim and i.p. injections are stressful to rodents, each stressor's contribution to the blunted response to antidepressants was investigated. Our data demonstrated that both stressors (FS and i.p. injections) influenced the reported effect. In summary, our results showed that exposure to intermittent repeated stress inhibited the anti-immobility effect of imipramine and fluoxetine in mice and corroborated findings demonstrating that exposure to stress can blunt patients' response to antidepressants.Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro

Piotr Chmielarz, Justyna Kuśmierczyk, Katarzyna Rafa-Zabłocka, Katarzyna Chorązka, Marta Kowalska, Grzegorz Satała, Irena NalepaPMID: 34062902 DOI: 10.3390/ijms22094817

Abstract

Currently utilized antidepressants have limited effectiveness and frequently incur undesired effects. Most antidepressants are thought to act via the inhibition of monoamine reuptake; however, direct binding to monoaminergic receptors has been proposed to contribute to both their clinical effectiveness and their side effects, or lack thereof. Among the target receptors of antidepressants, α1‑adrenergic receptors (ARs) have been implicated in depression etiology, antidepressant action, and side effects. However, differences in the direct effects of antidepressants on signaling from the three subtypes of α1-ARs, namely, α1A-, α1B- and α1D‑ARs, have been little explored. We utilized cell lines overexpressing α1A-, α1B- or α1D-ARs to investigate the effects of the antidepressants imipramine (IMI), desipramine (DMI), mianserin (MIA), reboxetine (REB), citalopram (CIT) and fluoxetine (FLU) on noradrenaline-induced second messenger generation by those receptors. We found similar orders of inhibition at α1A-AR (IMI < DMI < CIT < MIA < REB) and α1D‑AR (IMI = DMI < CIT < MIA), while the α1B-AR subtype was the least engaged subtype and was inhibited with low potency by three drugs (MIA < IMI = DMI). In contrast to their direct antagonistic effects, prolonged incubation with IMI and DMI increased the maximal response of the α1B-AR subtype, and the CIT of both the α1A- and the α1B-ARs. Our data demonstrate a complex, subtype-specific modulation of α1-ARs by antidepressants of different groups.Further characterization of the effect of the prototypical antidepressant imipramine on the microstructure of licking for sucrose

Paolo S D'Aquila, Adriana GalistuPMID: 33449955 DOI: 10.1371/journal.pone.0245559

Abstract

We previously reported that treatment with the prototypical antidepressant imipramine induced a dose-dependent reduction of the ingestion of a 10% sucrose solution, due to reduction of the licking burst number, thus suggesting reduced motivation and/or increased satiation. Importantly, the experimental sessions were performed in an alternate order, either 1-h or 24-h after imipramine administration. The observation that imipramine effect was more pronounced in the "1-h after-treatment" sessions, i.e. at the time of the brain drug Cmax, led us to suggest that it was likely related to brain drug levels at testing time. However, such an experimental design does not allow to rule out the alternative possibility that the observed effect might be due to post-session administration, as previously observed with memantine. To determine whether imipramine-induced decrease of sucrose ingestion could be observed even in absence of post-session administration, we examined the effect of a daily 22 day treatment with imipramine (5, 10 and 20 mg/kg). In the first half of the treatment period all behavioural tests were performed 1-h after administration. In the second half of the treatment period, tests were performed alternatively either 1-h or 24-h after imipramine administration. The results confirm that imipramine reduces sucrose ingestion due to a reduction of the licking burst number. Most importantly, these results demonstrate that this effect does not require imipramine post-session administration, since it was present before the beginning of post-session administrations. This supports the interpretation of the reduction of sucrose ingestion as a consequence of reduced motivation and/or increased satiation. Thus, these findings, taken together with the results of our previous study, might be relevant in explaining the effects of imipramine in models of drug-seeking and in body weight gain reduction in rats, but not in accounting for the antidepressant therapeutic effect. At variance with the results of our previous study, an increase in burst size was present in the first half of the treatment period, which might be interpreted as a prohedonic effect and/or as a compensatory effect.Neurotrophic Properties of Silexan, an Essential Oil from the Flowers of Lavender-Preclinical Evidence for Antidepressant-Like Properties

Kristina Friedland, Giacomo Silani, Anita Schuwald, Carola Stockburger, Egon Koch, Michael Nöldner, Walter E MüllerPMID: 33254260 DOI: 10.1055/a-1293-8585

Abstract

Silexan, a special essential oil from flowering tops of lavandula angustifolia, is used to treat subsyndromal anxiety disorders. In a recent clinical trial, Silexan also showed antidepressant effects in patients suffering from mixed anxiety-depression (ICD-10 F41.2). Since preclinical data explaining antidepressant properties of Silexan are missing, we decided to investigate if Silexan also shows antidepressant-like effects in vitro as well as in vivo models.We used the forced swimming test (FST) in rats as a simple behavioral test indicative of antidepressant activity in vivo. As environmental events and other risk factors contribute to depression through converging molecular and cellular mechanisms that disrupt neuronal function and morphology-resulting in dysfunction of the circuitry that is essential for mood regulation and cognitive function-we investigated the neurotrophic properties of Silexan in neuronal cell lines and primary hippocampal neurons.

The antidepressant activity of Silexan (30 mg/kg BW) in the FST was comparable to the tricyclic antidepressant imipramine (20 mg/kg BW) after 9-day treatment. Silexan triggered neurite outgrowth and synaptogenesis in 2 different neuronal cell models and led to a significant increase in synaptogenesis in primary hippocampal neurons. Silexan led to a significant phosphorylation of protein kinase A and subsequent CREB phosphorylation.

Taken together, Silexan demonstrates antidepressant-like effects in cellular as well as animal models for antidepressant activity. Therefore, our data provides preclinical evidence for the clinical antidepressant effects of Silexan in patients with mixed depression and anxiety.

Explore Compound Types